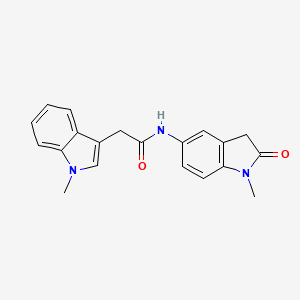
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, also known as MIMA, is a small molecule that has been studied extensively for its potential therapeutic applications. MIMA has a unique chemical structure, composed of an indole ring, a methyl group, and an acetamide group. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been studied extensively for its potential therapeutic applications. In particular, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects. In preclinical studies, this compound has been shown to inhibit the growth of several tumor cell lines, including those of breast and prostate cancer. Additionally, this compound has been found to possess anti-viral activity against a range of viruses, including herpes simplex virus-1 and influenza A virus.
Wirkmechanismus
The exact mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is still under investigation. However, it is believed to act by modulating the activity of certain enzymes involved in inflammation, cell proliferation, and viral replication. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory response. Additionally, this compound has been found to inhibit the activity of DNA polymerase and reverse transcriptase, two enzymes involved in viral replication.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. In preclinical studies, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects. In addition, this compound has been found to possess anti-oxidant, anti-microbial, and anti-fungal activities. Additionally, this compound has been found to modulate the activity of a range of enzymes involved in inflammation, cell proliferation, and viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several advantages for laboratory experiments. First, it is a small molecule, which makes it easy to synthesize and manipulate. Additionally, this compound has been found to possess a range of biological activities, making it a useful compound for studying the mechanisms of action of various biological processes. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is relatively unstable, which may limit its use in long-term studies. Additionally, this compound has been found to possess anti-viral activity, which may limit its use in studies involving viral infections.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. First, further research is needed to elucidate the exact mechanism of action of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound, including its use in the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to investigate the potential side effects of this compound, as well as its potential interactions with other drugs. Finally, further research is needed to investigate the potential use of this compound in combination with other compounds, such as other small molecules or natural products, to enhance its therapeutic effects.
Synthesemethoden
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide can be synthesized through a variety of methods, including the reaction of 1-methyl-1H-indol-3-yl chloride with N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution reaction, yielding the desired product in high yields.
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22-12-14(16-5-3-4-6-18(16)22)10-19(24)21-15-7-8-17-13(9-15)11-20(25)23(17)2/h3-9,12H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIXFUHRJSQVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(C(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![3-(2-oxo-2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6478153.png)
![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)
![[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B6478165.png)
![1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B6478171.png)
![N-[3-(azepan-1-yl)propyl]-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6478175.png)
![N-cyclopropyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6478181.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]butanamide](/img/structure/B6478197.png)
![1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B6478215.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6478218.png)


![1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B6478240.png)

